molecular formula C14H14ClNO2S B239651 N-(2-Chlorobenzyl)-p-toluenesulfonamide

N-(2-Chlorobenzyl)-p-toluenesulfonamide

Cat. No. B239651
M. Wt: 295.8 g/mol
InChI Key: BFLTUFRMUIZEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chlorobenzyl)-p-toluenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications. It is commonly used in the synthesis of various organic compounds, as well as in scientific research for its unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-p-toluenesulfonamide is not fully understood. However, it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects.
Biochemical and Physiological Effects
N-(2-Chlorobenzyl)-p-toluenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, as well as to have anti-inflammatory and analgesic effects. In addition, it has been shown to have antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-Chlorobenzyl)-p-toluenesulfonamide in lab experiments is its ability to inhibit carbonic anhydrase, which can have various physiological effects. In addition, it is relatively easy to synthesize and purify, making it a readily available reagent. However, one of the limitations of using this compound is its potential toxicity, which can be a concern when working with certain cell lines or animal models.

Future Directions

There are many potential future directions for the use of N-(2-Chlorobenzyl)-p-toluenesulfonamide in scientific research. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-cancer effects in vitro. In addition, its antibacterial activity could make it a potential candidate for the development of new antibiotics. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion
In conclusion, N-(2-Chlorobenzyl)-p-toluenesulfonamide is a chemical compound that has many potential applications in scientific research. Its unique properties make it a valuable reagent in the synthesis of various organic compounds, as well as a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N-(2-Chlorobenzyl)-p-toluenesulfonamide can be synthesized using various methods, including the reaction of p-toluenesulfonyl chloride with 2-chlorobenzylamine in the presence of a base such as sodium hydroxide. The resulting compound is then purified using recrystallization or column chromatography.

Scientific Research Applications

N-(2-Chlorobenzyl)-p-toluenesulfonamide has been widely used in scientific research for its unique properties. It has been used as a reagent in the synthesis of various organic compounds, including sulfonamides and amides. In addition, it has been used as a ligand in the preparation of metal complexes for biological and catalytic applications.

properties

Product Name

N-(2-Chlorobenzyl)-p-toluenesulfonamide

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-9,16H,10H2,1H3

InChI Key

BFLTUFRMUIZEIG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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